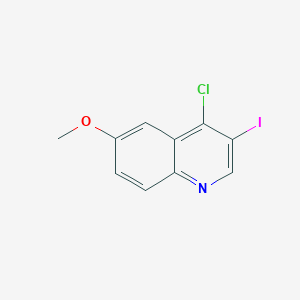

4-Chloro-3-iodo-6-methoxyquinoline

描述

属性

IUPAC Name |

4-chloro-3-iodo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJAMFETFXNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Quinoline Scaffold in Chemical Synthesis and Biological Activity Studies

The quinoline (B57606) ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme target. nih.govtandfonline.comnih.gov This versatility stems from its unique structural and electronic properties, which allow for diverse chemical modifications at various positions. biointerfaceresearch.com The aromatic nature of the quinoline core, combined with the presence of a nitrogen atom, provides sites for both electrophilic and nucleophilic substitution, as well as opportunities for hydrogen bonding and metal coordination.

The synthetic accessibility of the quinoline scaffold has further cemented its importance, with numerous established methods for its construction and derivatization. nih.govnih.gov This has enabled the creation of large libraries of quinoline-based compounds for high-throughput screening and structure-activity relationship (SAR) studies. biointerfaceresearch.com

From a biological perspective, quinoline derivatives have demonstrated a remarkable spectrum of activities, including:

Anticancer nih.govtandfonline.com

Antimalarial biointerfaceresearch.comnih.gov

Anti-inflammatory biointerfaceresearch.comnih.gov

Anticonvulsant biointerfaceresearch.comnih.gov

Cardiovascular effects researchgate.netnih.gov

This broad range of biological effects has made the quinoline scaffold a focal point of drug discovery efforts for a multitude of diseases. orientjchem.org

Rationale for Investigating Halogenated and Methoxylated Quinoline Architectures

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and methoxy (B1213986) groups onto the quinoline (B57606) framework is a deliberate strategy in medicinal chemistry to fine-tune the properties of the parent molecule. youtube.comresearchgate.netdrughunter.com

Halogenation can influence a compound's characteristics in several ways:

Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron distribution within the quinoline ring, thereby affecting its reactivity and interactions with biological targets. acs.org

Increased Lipophilicity: The incorporation of halogens generally increases the lipophilicity ("fat-solubility") of a molecule, which can enhance its ability to cross cell membranes. researchgate.net

Halogen Bonding: Heavier halogens like chlorine, bromine, and iodine can participate in a type of non-covalent interaction known as halogen bonding. acs.orgnih.gov This interaction, where the halogen atom acts as an electrophilic species, can contribute to the binding affinity and selectivity of a ligand for its protein target. researchgate.netresearchgate.netijres.org

Methoxylation , the addition of a -OCH3 group, also imparts significant changes:

Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity and metabolic stability of the quinoline ring. mdpi.com

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. nih.gov

Conformational Control: The presence of a methoxy group can influence the preferred conformation of the molecule, which can be critical for its biological activity. nih.gov

Metabolic Stability: Methoxylation can sometimes block sites of metabolism, leading to a longer duration of action in a biological system. nih.gov

The combination of halogens and methoxy groups on a quinoline scaffold, as seen in 4-Chloro-3-iodo-6-methoxyquinoline, offers a multi-faceted approach to optimizing molecular properties for specific research applications. researchgate.netnih.gov

In Vitro Biological Activity Research of Halogenated Methoxyquinoline Derivatives

In Vitro Antimicrobial Activity Studies

No studies detailing the in vitro antimicrobial activity of 4-Chloro-3-iodo-6-methoxyquinoline were identified. Research on other quinoline (B57606) derivatives shows a wide range of antibacterial and antifungal properties, but these findings cannot be attributed to the specific compound .

Antibacterial Screening against Gram-Positive and Gram-Negative Strains

There is no available data from antibacterial screening of this compound against Gram-positive or Gram-negative bacterial strains.

Antifungal Screening against Various Fungal Species

Information regarding the antifungal activity of this compound against any fungal species is not present in the available literature. While some halogenated quinolines, such as the related compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), have known antifungal properties, these cannot be extrapolated to this compound.

Investigation of Antimicrobial Mechanisms (e.g., Peptide Deformylase Inhibition, Fungal Cell Wall Disruption)

No research was found that investigates the antimicrobial mechanism of action for this compound. Therefore, there is no information on whether it acts via peptide deformylase inhibition, fungal cell wall disruption, or any other mechanism.

In Vitro Anticancer Activity Evaluations

No published studies on the in vitro anticancer activity of this compound were located. The anticancer potential of various other quinoline-based compounds has been explored, but specific data for this derivative is unavailable.

Cytotoxicity Assays against Diverse Cancer Cell Lines

There are no public records of cytotoxicity assays performed with this compound on any cancer cell lines.

Apoptosis Induction Studies in Cancer Cells

No studies investigating the ability of this compound to induce apoptosis in cancer cells could be found.

Inhibition of Specific Cellular Pathways (e.g., PI3K/Akt/mTOR pathway)

No studies were identified that investigated the effect of this compound on the PI3K/Akt/mTOR signaling pathway or any other specific cellular pathways. Research on the PI3K/Akt/mTOR pathway has implicated it in various cellular processes, and inhibitors of this pathway are of significant interest in therapeutic research. However, the role of this compound in modulating this pathway has not been reported in the available scientific literature.

In Vitro Antimalarial Activity Assessments

There is no available research on the in vitro antimalarial activity of this compound. The following subsections outline the specific areas where no data was found.

Anti-Plasmodial Activity against Plasmodium falciparum Strains

No studies have been published detailing the in vitro activity of this compound against any strains of Plasmodium falciparum.

Targeting Parasite-Specific Enzymes (e.g., Lactate Dehydrogenase)

There is no information available regarding the ability of this compound to target parasite-specific enzymes such as lactate dehydrogenase.

Mechanisms of Action Related to Drug Efflux Counteraction

No research has been conducted to determine if this compound has a mechanism of action related to the counteraction of drug efflux in malaria parasites.

In Vitro Anti-HIV Activity Investigations

No published studies were found that investigated the in vitro anti-HIV activity of this compound.

Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, Integrase)

There is no evidence in the scientific literature to suggest that this compound inhibits HIV viral enzymes such as reverse transcriptase or integrase.

Research on this compound as a Dual Inhibitor Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings on the in vitro biological activity of the chemical compound this compound, specifically concerning its identification as a dual inhibitor, are not available in the public domain.

The inquiry sought to elaborate on the "," with a focused subsection on the "Identification of Dual Inhibitors," attributed hypothetically to a reference. This included a request for detailed research findings and data tables pertaining to this compound's dual inhibitory potential.

While extensive research exists on the broader class of halogenated and methoxyquinoline derivatives, showcasing a range of biological activities including antimicrobial, anticancer, and specific enzyme inhibition, no specific studies detailing the dual inhibitory action of this compound could be identified. The existing literature covers various related compounds, but the unique substitution pattern of a chloro group at the 4-position, an iodo group at the 3-position, and a methoxy (B1213986) group at the 6-position of the quinoline core in the context of dual inhibition has not been the subject of published research accessible through standard scientific search methodologies.

Consequently, the generation of an article with the specified detailed content, including data tables on its dual inhibitory activity, is not possible at this time. The scientific community has explored other halogenated methoxyquinolines for various therapeutic targets, but the specific compound of interest appears to be either uninvestigated in this capacity or the research has not been made publicly available.

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 4-Chloro-3-iodo-6-methoxyquinoline and its analogs will likely prioritize green chemistry principles to enhance sustainability and efficiency. acs.org Classical methods for quinoline (B57606) synthesis often involve harsh conditions, such as high temperatures and the use of hazardous reagents, leading to environmental concerns and economic drawbacks. acs.orgnih.gov

Future research should focus on adopting modern, eco-friendly synthetic methodologies. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and improve yields for various quinoline derivatives. nih.govingentaconnect.comacs.orglew.roeurekaselect.com The application of microwave irradiation to the key cyclization and substitution steps required to produce this compound could offer a greener and more rapid production route. nih.gov

Furthermore, the development of novel catalytic systems, particularly those based on nanocatalysts, presents a significant opportunity. nih.govacs.org Nanocatalysts can offer high efficiency and recyclability, minimizing waste and cost. nih.gov Exploring one-pot, multi-component reactions, which combine several synthetic steps into a single procedure, would also enhance efficiency and reduce the generation of intermediate waste products. acs.orgtandfonline.com Strategies like the Friedländer annulation, potentially under solvent-free conditions or using eco-friendly solvents like water or ethanol, could be optimized for the synthesis of this specific quinoline derivative. nih.govnih.govtandfonline.com

Exploration of Diverse Functionalization Patterns for Optimized Biological Profiles

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. nih.gov The this compound scaffold offers multiple sites for modification to optimize its biological profile for various therapeutic applications. nih.gov The functionalization of the quinoline ring is a key strategy for expanding chemical space and enhancing the pharmacological properties of its derivatives. nih.govrsc.org

Systematic structure-activity relationship (SAR) studies are crucial to guide the design of new analogs. nih.govnih.govpharmacy180.comnih.gov For instance, the chloro group at position 4 and the iodo group at position 3 are prime targets for substitution. The 7-chloro group is known to be optimal for the antimalarial activity of chloroquine, suggesting that halogen substitutions are critical. pharmacy180.com The introduction of different side chains, particularly those containing amine functionalities, at the 4-position has been a successful strategy for developing potent antimalarial and other therapeutic agents. pharmacy180.com

Future research should explore the introduction of a wide array of functional groups at various positions on the quinoline ring. This includes modifying the methoxy (B1213986) group at position 6 and introducing substituents at other available positions to create a library of novel compounds. nih.gov Such modifications can influence the compound's lipophilicity, steric and electronic properties, and hydrogen bonding capacity, all of which can significantly impact its biological activity and selectivity. nih.govacs.org

Advanced Computational Modeling for Precise Mechanism Elucidation and Drug Design

Advanced computational modeling techniques are indispensable tools for accelerating drug discovery and providing deep insights into the mechanisms of action of novel compounds. For this compound, these methods can be employed to predict its biological activities and guide the rational design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of quinoline analogs and their biological activity. scholarsresearchlibrary.comresearchgate.net 3D-QSAR models like CoMFA and CoMSIA can provide detailed information on how steric, electrostatic, and other fields influence activity, offering a roadmap for targeted modifications. nih.govnih.gov

Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to specific biological targets, such as enzyme active sites or DNA grooves. nih.govresearchgate.nettubitak.gov.trijprajournal.comnih.govnih.govresearchgate.net This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govnih.gov For example, docking studies have been used to investigate the interaction of quinoline derivatives with targets like HIV reverse transcriptase, various cancer-related proteins, and DNA gyrase. nih.govresearchgate.netresearchgate.net

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-target complex, assessing its stability and the conformational changes that occur upon binding. nih.govnih.gov These computational approaches, when used in concert, can significantly de-risk and streamline the drug development process by prioritizing the synthesis of compounds with the highest predicted efficacy and most favorable pharmacokinetic profiles. researchgate.net

Investigation of Broader Biological Target Engagement Beyond Current Scope

The quinoline scaffold is known for its wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net While initial investigations might focus on a specific therapeutic area, it is crucial to explore the broader biological target engagement of this compound to uncover its full therapeutic potential. rsc.orgnih.gov

Recent groundbreaking research has revealed that quinoline-based compounds can function as inhibitors of a diverse range of enzymes that act on DNA. biorxiv.orgbiorxiv.org This includes DNA methyltransferases (DNMTs), which are critical epigenetic regulators often dysregulated in cancer. biorxiv.orgbiorxiv.orgnih.govuniroma1.itnih.gov The mechanism of action for some of these inhibitors involves intercalation into the DNA, disrupting the normal helical structure and interfering with enzyme function. biorxiv.orgbiorxiv.orgnih.gov One study demonstrated that certain quinoline derivatives can inhibit not only DNMTs but also various base excision repair DNA glycosylases and DNA and RNA polymerases. biorxiv.org

This opens up an exciting new avenue for research into this compound. Future studies should investigate its potential as a DNA intercalating agent and its ability to inhibit key DNA-modifying enzymes. nih.gov Given that drugs targeting DNA gyrase and topoisomerase are already established antibacterials, this line of inquiry could lead to the development of novel anti-infective or anticancer agents. wikipedia.org A broad screening against a panel of kinases, proteases, and other enzymes implicated in various diseases would also be a valuable strategy to identify unexpected and potentially valuable biological activities.

常见问题

Basic: What are the optimal synthetic routes for preparing 4-Chloro-3-iodo-6-methoxyquinoline with high purity?

Methodological Answer:

The synthesis typically involves halogenation and functionalization of quinoline precursors. For example:

- Chlorination: Use POCl₃ under reflux (6–8 hours) to introduce the chloro group at position 4, as demonstrated in analogous quinoline derivatives .

- Iodination: Electrophilic iodination (e.g., using I₂/KI in acidic media) at position 3, ensuring stoichiometric control to avoid over-iodination.

- Purification: Column chromatography (petroleum ether:EtOAc gradients) and HPLC (C18 reversed-phase) achieve >95% purity, with NMR (δ 8.5–7.3 ppm for aromatic protons) and MS ([M+1]⁺ peaks) confirming structural integrity .

Advanced: How can crystallographic data contradictions (e.g., anomalous electron density or twinning) be resolved during structural refinement?

Methodological Answer:

- Twinning: Use SHELXL for refinement, employing the TWIN/BASF commands to model twinned domains. For enantiomorph-polarity ambiguity, apply Flack’s x parameter (superior to Rogers’ η for near-centrosymmetric structures) to validate chirality .

- Anomalous Density: Iterative Fourier recycling in SHELXE and electron density maps (e.g., Fo–Fc difference maps) help identify disordered solvent or misplaced substituents. Cross-validate with DFT-calculated electrostatic potentials for halogen bonding patterns .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Identify methoxy groups (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.3–8.6 ppm). Coupling patterns distinguish iodo (C3) and chloro (C4) substituents .

- Mass Spectrometry (ESI-MS): Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns (e.g., loss of I or Cl) validate substitution sites .

- IR Spectroscopy: Detect C–I (500–600 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretches, though overlapping bands may require isotopic labeling for clarity .

Advanced: How to analyze intramolecular halogen bonding between iodine and neighboring groups?

Methodological Answer:

- X-ray Diffraction: Measure C–I···O/N distances (typically 3.0–3.5 Å) and angles (>150°) in crystal structures. Compare with Hirshfeld surface analysis to quantify interaction strength .

- Computational Modeling: Perform DFT (B3LYP/6-311+G(d,p)) to calculate bond critical points (BCPs) via Quantum Theory of Atoms in Molecules (QTAIM). Molecular electrostatic potential (MEP) maps visualize electron-deficient regions around iodine .

Basic: How to optimize reaction conditions to minimize by-products during iodination?

Methodological Answer:

- Temperature Control: Maintain 0–5°C during iodination to suppress poly-iodination.

- Catalyst Selection: Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity at position 3.

- Stoichiometry: Limit I₂ to 1.1 equivalents, with excess KI to stabilize iodide intermediates. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3) .

Advanced: What statistical frameworks validate synthetic yield reproducibility across batches?

Methodological Answer:

- ANOVA: Compare yields (n ≥ 5 batches) to identify systematic variability (p < 0.05 threshold). Include factors like reagent purity and stirring rate.

- Relative Standard Deviation (RSD): Calculate RSD <5% for intra-lab reproducibility.

- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize interdependent variables (temperature, reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。